Oral Bioavailability of Quercetin-3-gentiobioside vs. Common Quercetin Glycosides in Rats
In a head-to-head comparative pharmacokinetic study in rats, Quercetin-3-gentiobioside (Q3G) demonstrated a significantly lower oral bioavailability (F value) compared to several other water-soluble quercetin glycosides. The F value for Q3G was calculated at 3.0%, which is notably lower than that of isoquercitrin (IQC, 12%), quercetin-3-O-maltoside (Q3M, 30%), and enzymatically modified isoquercitrin (EMIQ, 35%) [1]. This low bioavailability was mechanistically linked to the compound's resistance to hydrolysis by intestinal epithelial enzymes, a feature not observed for IQC, Q3M, or EMIQ [1].
| Evidence Dimension | Oral Bioavailability (F value) in Rats |
|---|---|
| Target Compound Data | F = 3.0% |
| Comparator Or Baseline | Isoquercitrin (IQC) F = 12%; Quercetin-3-O-maltoside (Q3M) F = 30%; EMIQ F = 35% |
| Quantified Difference | Q3G bioavailability is 4.0-fold lower than IQC, 10.0-fold lower than Q3M, and 11.7-fold lower than EMIQ. |
| Conditions | Oral administration in rats; total quercetin concentration in plasma from 0-12h |
Why This Matters
This data is essential for researchers designing in vivo studies where controlled, low systemic exposure or investigation of gut-localized effects is required, making Quercetin-3-gentiobioside a distinct tool compared to more bioavailable analogs.
- [1] Makino, T., Shimizu, R., Kanemaru, M., Suzuki, Y., Moriwaki, M., & Mizukami, H. (2009). Enzymatically modified isoquercitrin, alpha-oligoglucosyl quercetin 3-O-glucoside, is absorbed more easily than other quercetin glycosides or aglycone after oral administration in rats. Biological and Pharmaceutical Bulletin, 32(12), 2034-2040. View Source
